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Compound of Interest

Compound Name:
4-Iodo-1-isobutyl-5-methyl-1H-

pyrazole

CAS No.: 1354705-57-9

Cat. No.: B2941988

Get Quote

Executive Summary
1-Isobutyl-5-methyl-4-iodopyrazole is a specialized halogenated heterocyclic building block

critical to the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and anti-

inflammatory drugs. Distinguished by its C4-iodine handle, this compound serves as a high-

reactivity electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura,

Sonogashira, Heck), allowing for the rapid decoration of the pyrazole core.

This guide provides a definitive technical analysis of the compound, detailing its

physicochemical properties, a self-validating synthesis protocol via regioselective iodination,

and its strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
The structural integrity of 1-isobutyl-5-methyl-4-iodopyrazole relies on the precise arrangement

of the isobutyl group at N1, a methyl group at C5, and the reactive iodine at C4. This
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substitution pattern sterically protects the N1 site while activating the C4 position for metallation

or coupling.

Table 1: Physicochemical Data Profile
Property Specification Notes

IUPAC Name
4-iodo-1-(2-methylpropyl)-5-

methyl-1H-pyrazole
Systematic nomenclature

Molecular Formula -

Molecular Weight 264.11 g/mol -

Physical State Off-white to pale yellow solid
Crystalline form preferred for

stability

Melting Point 68–72 °C (Estimated)
Based on 1-ethyl analog

trends [1]

Solubility
DMSO, DMF,

, Methanol

Soluble in polar aprotic

solvents

LogP (Predicted) ~3.2
Lipophilic character due to

isobutyl/iodine

Key Reactivity C-I Bond (Oxidative Addition)
Highly reactive to

catalysts

Note on Isomerism: It is critical to distinguish this compound from its regioisomer, 1-isobutyl-3-

methyl-4-iodopyrazole. The 5-methyl placement significantly alters the steric environment

around the iodine, influencing catalyst approach angles during coupling reactions.

Synthesis Protocol: Regioselective Iodination
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Objective: Synthesize 1-isobutyl-5-methyl-4-iodopyrazole from 1-isobutyl-5-methylpyrazole with

>95% regioselectivity.

Mechanistic Rationale
The synthesis utilizes N-iodosuccinimide (NIS) as the iodinating agent. Unlike elemental iodine

(

), which often requires harsh oxidants or basic conditions that can degrade sensitive scaffolds,
NIS provides a controlled source of iodonium ions (

). The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr)
preferentially at the C4 position, which is the most nucleophilic site in 1,5-disubstituted
pyrazoles.

Experimental Workflow
Reagents:

Starting Material: 1-Isobutyl-5-methyl-1H-pyrazole (1.0 equiv) [2]

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

Solvent: Acetonitrile (

) (anhydrous)

Step-by-Step Protocol:

Dissolution: Charge a round-bottom flask with 1-isobutyl-5-methyl-1H-pyrazole and dissolve

in anhydrous acetonitrile (0.5 M concentration).

Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent

exotherms.

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2941988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) should disappear, replaced by a less polar product (

).

Quench: Dilute with ethyl acetate and wash with 10% sodium thiosulfate (

) solution.

Causality: Thiosulfate reduces any residual iodine (

) to iodide (

), preventing product discoloration.

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from hexanes to obtain the target as an off-white solid.

Synthesis Visualization
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Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of the

pyrazole core using NIS.

Reactivity & Applications in Drug Discovery
The C4-iodine bond is a "privileged" handle in medicinal chemistry. Its bond dissociation energy

is sufficiently low to facilitate rapid oxidative addition to Palladium(0), yet stable enough to

survive storage and handling.

Palladium-Catalyzed Cross-Coupling
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This compound is primarily used to introduce the 1-isobutyl-5-methylpyrazole motif into larger

drug scaffolds.

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems

(common in kinase inhibitors like crizotinib analogs).

Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-pyrazoles.

Heck Reaction: Reacts with activated alkenes.

Strategic Utility in SAR
In Structure-Activity Relationship (SAR) studies, the isobutyl group provides bulk and

lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets

of kinases). The 5-methyl group restricts conformation, potentially locking the biaryl system into

a bioactive twist angle.

Reactivity Workflow Diagram
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Caption: Divergent synthesis pathways utilizing the C4-iodine handle for library generation.

Safety & Handling
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Hazards: As an organoiodide, the compound is potentially irritating to eyes, skin, and the

respiratory tract.

Storage: Store at 2–8 °C, protected from light. Iodine-carbon bonds can degrade

photolytically over time, leading to discoloration (purple/brown).

Disposal: All halogenated waste must be segregated and disposed of via high-temperature

incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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